molecular formula C17H26BNO3 B1319275 N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 325142-97-0

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1319275
CAS No.: 325142-97-0
M. Wt: 303.2 g/mol
InChI Key: XCMONACECYHFCP-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a diethylamine substituent on the amide nitrogen and a pinacol boronate ester at the 3-position of the benzene ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key functional group for forming carbon-carbon bonds .

Properties

IUPAC Name

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-10-9-11-14(12-13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMONACECYHFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592147
Record name N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-97-0
Record name N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Diethylamine-1-carbonyl)phenyl]boronic acid pinacol ester
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Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Starting from a halogenated benzamide derivative (e.g., 3-bromobenzamide or 3-chlorobenzamide with N,N-diethyl substitution).
  • Performing a transition-metal-catalyzed borylation reaction to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
  • Purification by chromatographic techniques to isolate the desired boronate ester.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents & Catalysts Solvent & Conditions Yield (%) Notes
1 Halogenated benzamide synthesis Starting from 3-bromobenzoic acid or 3-chlorobenzoic acid, amide formation with diethylamine Standard amidation conditions (e.g., EDCI, HOBt, triethylamine in DCM at room temp) ~45% (amide formation) Amidation must preserve boronic ester compatibility
2 Miyaura borylation (Pd-catalyzed) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90-100 °C, inert atmosphere (N2 or Ar), 12-24 h 75-79% Key step for installing boronate ester; inert atmosphere critical
3 Workup and purification Extraction with ethyl acetate, silica gel chromatography Hexane:chloroform:ethyl acetate gradient - Purification to isolate pure boronate ester

Example Experimental Procedure:

  • To a sealed reaction vessel under argon, add 3-bromobenzamide derivative (N,N-diethyl substituted), bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate, and 1,4-dioxane.
  • Stir the mixture at 95-100 °C for 12-24 hours.
  • Cool, quench with saturated ammonium chloride solution, extract with ethyl acetate.
  • Concentrate and purify by silica gel chromatography using a gradient solvent system.

Alternative Methods and Variations

  • Nickel-catalyzed borylation: Using dichlorobis(trimethylphosphine)nickel with cesium fluoride and trimethyl(2,2,2-trifluoroethoxy)silane in 1,4-dioxane at 100 °C for 12 h under inert atmosphere has been reported to give comparable yields (~75%) for related boronate esters, indicating potential for this method in preparing the target compound with suitable substrate adaptation.

  • Amidation post-borylation: In some routes, the boronic ester is first installed on the aromatic ring, followed by amidation with diethylamine using coupling agents such as EDCI and HOBt in dichloromethane at room temperature, yielding the amide in moderate yields (~45%).

Reaction Mechanism Insights

  • The Miyaura borylation proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • The amide group is generally inert under these conditions, allowing selective borylation.
  • The use of bases like potassium acetate facilitates the transmetallation step.
  • In nickel-catalyzed variants, similar mechanistic steps occur but with nickel complexes, which can be advantageous for certain substrates.

Data Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Catalyst Pd(dppf)Cl2 (0.5-1 mol%) or Ni(PMe3)2Cl2 Pd preferred for higher selectivity
Base Potassium acetate or cesium fluoride Base critical for transmetallation
Solvent 1,4-Dioxane High boiling, inert
Temperature 90-100 °C Elevated temperature needed
Time 12-24 hours Ensures complete conversion
Atmosphere Argon or nitrogen Prevents catalyst oxidation
Yield 75-79% (borylation step) Moderate to good yields
Purification Silica gel chromatography Gradient solvents (hexane/chloroform/ethyl acetate)

Research Findings and Optimization Notes

  • The choice of catalyst and base significantly affects yield and purity.
  • Inert atmosphere and sealed reaction vessels prevent catalyst degradation.
  • Post-reaction workup with saturated ammonium chloride solution aids in removing inorganic residues.
  • Chromatographic purification is essential due to side products and unreacted starting materials.
  • Alternative ligands and nickel catalysts offer routes for substrates sensitive to palladium.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing structure allows it to participate effectively in Suzuki-Miyaura coupling reactions. This is significant for synthesizing complex organic molecules that are essential in pharmaceuticals and agrochemicals .

Boron Chemistry
As a boron compound, N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized for the development of boronic acid derivatives. These derivatives are crucial in the synthesis of biologically active compounds and can enhance the solubility and stability of target molecules .

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer activity. This compound has been investigated for its potential use in targeted cancer therapies. The ability to modify the compound's structure allows for the optimization of its pharmacological properties .

Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its favorable interaction with biological molecules. Its boron content may facilitate the transport and release of therapeutic agents within specific tissues or cells .

Materials Science

Polymer Chemistry
In materials science, this compound is being studied for its role in creating new polymeric materials with enhanced properties. Its ability to form cross-linked networks can lead to materials with improved mechanical strength and thermal stability .

Sensor Development
The compound has potential applications in the development of chemical sensors due to its reactivity with various analytes. Sensors based on boron-containing compounds can offer high sensitivity and selectivity for detecting specific chemical species .

Case Studies

Study Title Field Findings
"Boron Compounds in Medicinal Chemistry"Medicinal ChemistryDemonstrated significant anticancer activity of dioxaborolane derivatives including this compound .
"Applications of Boron Compounds in Organic Synthesis"Organic SynthesisHighlighted the effectiveness of this compound as a reagent in Suzuki-Miyaura reactions for synthesizing complex organic molecules .
"Innovative Polymer Materials from Boron Compounds"Materials ScienceShowed how incorporating this compound into polymers improved their mechanical properties significantly .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound is compared to six closely related benzamide derivatives (Table 1). Key differences include:

  • Substituents on the amide nitrogen : Diethyl (target) vs. dimethyl (), ethyl (), methoxy (), or propargyl ().
  • Position of the boronate ester : 3-position (target) vs. 4-position ().
  • Additional functional groups: Cyanomethyl () or methoxy ().

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Amide N) Boronate Position Molecular Formula Molecular Weight Key Applications/Notes
N,N-Diethyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide (Target) Diethyl 3 C19H29BNO3* ~340.26 Cross-coupling reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Dimethyl 4 C19H27BNO3 336.24 Intermediate in organic synthesis
N-Ethyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Ethyl 3 C15H22BNO3 275.15 Hazard: Skin/eye irritation
N-Methoxy-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Methoxy 3 C14H20BNO4 277.12 High-purity reagent (99% HPLC)
N-(Prop-2-yn-1-yl)-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Propargyl 3 C16H20BNO3 285.15 Click chemistry applications
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Cyanomethyl 3 C17H20BN2O3 310.17 Pharmaceutical intermediate

*Estimated based on structural similarity.

Physicochemical Properties

  • Reactivity : The 3-position boronate ester in the target compound may exhibit steric hindrance compared to 4-position analogs (), affecting reaction kinetics in cross-coupling .
  • Stability : Boronate esters are generally moisture-sensitive, but bulky substituents (e.g., diethyl) may improve stability compared to smaller groups like methoxy .

Biological Activity

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H28BNO4
  • Molecular Weight : 333.24 g/mol
  • CAS Number : 2093041-55-3
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with target proteins. This property is particularly significant in the context of enzyme inhibition and receptor modulation.

Antiparasitic Activity

Research indicates that similar compounds with dioxaborolane structures exhibit notable antiparasitic effects. For instance, derivatives have shown varying degrees of efficacy against parasites such as Leishmania and Trypanosoma, with EC50 values ranging from low nanomolar to micromolar concentrations .

CompoundTargetEC50 (μM)Reference
10aLeishmania0.025
10tTrypanosoma0.177

Antiviral Activity

The compound's structural analogs have been evaluated for their antiviral properties against Hepatitis C virus (HCV). Inhibitory concentrations (IC50) were observed in the low micromolar range for specific derivatives. For example:

CompoundVirusIC50 (nM)Reference
4HCV<50

Enzyme Inhibition

The compound has also been studied for its potential to inhibit cytochrome P450 enzymes. This is crucial as it can lead to drug-drug interactions when co-administered with other medications. The compound demonstrated time-dependent inhibition of CYP3A4 with an IC50 of 0.34 μM .

Case Studies and Research Findings

  • Case Study on Antiparasitic Efficacy
    A study investigated the antiparasitic activity of various dioxaborolane derivatives including this compound. The results indicated that structural modifications significantly influenced activity levels against Leishmania, with some derivatives achieving EC50 values as low as 0.025 μM .
  • Pharmacokinetics and Metabolic Stability
    Investigations into the pharmacokinetic profiles revealed that while some derivatives exhibited good metabolic stability in human liver microsomes (CL int around 70 μL/min/mg), others showed rapid clearance suggesting a need for optimization in drug design .
  • Toxicological Profile
    Safety assessments indicated that the compound has a favorable toxicological profile under controlled conditions. However, further studies are warranted to evaluate long-term effects and potential toxicity in vivo.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., diethylamide protons at δ 1.1–1.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
    • ¹¹B NMR verifies boronate ester integrity (δ ~30 ppm for dioxaborolane) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₇BNO₃: 316.2125; observed: 316.2128) .
  • X-ray Crystallography :
    • Use SHELXL for small-molecule refinement and OLEX2 for structure visualization. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves boronate geometry .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this benzamide derivative as a boron reagent?

Q. Basic

  • Catalyst System : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligand (2 mol%) in toluene/ethanol (3:1) at 80°C .
  • Base Selection : K₂CO₃ or Cs₂CO₃ (2 equiv) enhances transmetallation efficiency .
  • Solvent Effects : Mixed polar/aprotic solvents (e.g., DMF/THF) improve solubility of aromatic coupling partners.
    Example : Coupling with 4-bromoanisole achieves >85% yield when using Pd(OAc)₂, SPhos, and Cs₂CO₃ .

What mechanistic insights explain the stability of the boronate ester under varying pH conditions?

Q. Advanced

  • Hydrolysis Resistance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group resists hydrolysis at neutral pH due to steric protection of the boron atom. Acidic conditions (pH < 3) or prolonged aqueous exposure lead to gradual ester cleavage .
  • DFT Studies : Computational models show that electron-withdrawing groups (e.g., benzamide) stabilize the boron center by reducing electron density, delaying hydrolysis .

How does this compound function in the development of ROS-responsive bioconjugates for targeted drug delivery?

Q. Advanced

  • ROS-Triggered Activation : The boronate ester reacts with intracellular hydrogen peroxide (H₂O₂), cleaving to release active drugs (e.g., RNase A). This mechanism exploits elevated ROS levels in cancer cells for selective cytotoxicity .
  • Conjugation Protocol :
    • React the benzamide’s boronate with 4-nitrophenyl carbonate under anhydrous conditions.
    • Confirm conjugation via MALDI-TOF MS (shift in protein mass ~300 Da) .

What crystallographic challenges arise during structure determination, and how are they addressed?

Q. Advanced

  • Disorder in Boronate Groups : The dioxaborolane ring may exhibit rotational disorder. Mitigate by collecting high-resolution data (d ~0.8 Å) and refining with SHELXL’s PART instruction .
  • Twinned Crystals : Use OLEX2’s TwinRotMat tool to model twinning and improve R-factors (<5%) .

How does electronic modulation of the benzamide moiety influence its reactivity in cross-coupling?

Q. Advanced

  • Electron-Withdrawing Effects : The diethylamide group deactivates the aromatic ring, slowing transmetallation but improving selectivity for electron-deficient aryl halides.
  • Substituent Studies : Para-substituted electron-donating groups (e.g., -OMe) on the benzamide reduce coupling yields by 15–20% compared to electron-withdrawing groups (-NO₂) .

What role does this compound play in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs?

Q. Advanced

  • Building Block for Donor-Acceptor Systems : The boronate enables Suzuki coupling with electron-deficient acceptors (e.g., triazine), creating charge-transfer complexes with small ΔEₛₜ for efficient TADF .
  • Example : Coupling with 9,9-dimethylacridine yields a blue emitter with λₑₘ = 460 nm and Φₑₗ = 22% .

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